3-Chloroalanine hydrochloride

Description

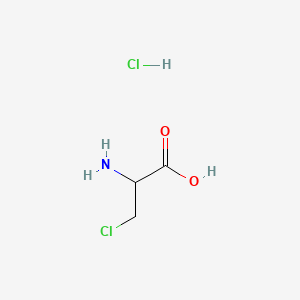

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-chloropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENJPSDBNBGIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3157-46-8, 51887-89-9, 35401-46-8 | |

| Record name | NSC166168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC16554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-chloropropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloroalanine hydrochloride chemical properties

An In-depth Technical Guide to 3-Chloroalanine Hydrochloride for Advanced Research

Introduction: Beyond the Canonical Amino Acids

In the landscape of biochemical research and drug development, the exploration of non-proteinogenic amino acids has opened new frontiers for modulating biological processes. 3-Chloro-L-alanine hydrochloride, a synthetic derivative of L-alanine, stands out as a pivotal tool in this arena.[1] Structurally, it is an analog of alanine where a chlorine atom replaces a hydrogen on the beta-carbon.[2] This seemingly minor modification imbues the molecule with potent and specific reactivity, establishing it as a classic example of a mechanism-based enzyme inhibitor, often referred to as a "suicide substrate."[2] Its primary utility lies in the irreversible inactivation of pyridoxal phosphate (PLP)-dependent enzymes, which are central to amino acid metabolism.[1][2] This guide offers an in-depth examination of the chemical properties, reactivity, synthesis, and applications of 3-Chloro-L-alanine hydrochloride, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this compound in their work.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its successful application in experimental settings. The hydrochloride salt form enhances stability and solubility in aqueous media, which is a critical consideration for most biochemical assays.

| Property | Value | Source(s) |

| CAS Number | 51887-89-9 | [3][4] |

| Molecular Formula | C₃H₆ClNO₂·HCl (or C₃H₇Cl₂NO₂) | [5][6] |

| Molecular Weight | 159.99 - 160.00 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder or solid | [1][5] |

| Melting Point | ~205 °C (with decomposition) | [4] |

| Solubility | Soluble in water (≥100 mg/mL), DMSO (100 mg/mL) | [4][5] |

| Storage | Room temperature recommended, cool and dark place (<15°C) | [5] |

| Synonyms | β-Chloro-L-alanine hydrochloride, H-Ala(3-Cl)-OH·HCl | [3][6] |

Synthesis and Stereochemical Considerations

The biological activity of 3-chloroalanine is intrinsically tied to its stereochemistry, making stereoselective synthesis crucial for its application.[2] The L- and D-isomers often exhibit different inhibitory profiles against target enzymes.

A prevalent and efficient method for synthesizing 3-Chloro-L-alanine hydrochloride involves the chlorination of L-serine, a readily available and inexpensive starting material.[7] The use of thionyl chloride (SOCl₂) is a common strategy for this transformation.

Experimental Protocol: Synthesis from L-Serine Hydrochloride

This protocol outlines a general procedure for the laboratory-scale synthesis of 3-Chloro-L-alanine hydrochloride.

Causality: The choice of L-serine as a precursor is logical due to its structural similarity to the target molecule, differing only by the substitution of a hydroxyl group for a chlorine atom. Thionyl chloride is an effective chlorinating agent for alcohols, proceeding through a nucleophilic substitution mechanism. Tetrahydrofuran (THF) is selected as the solvent due to its ability to suspend the starting material and its relative inertness under the reaction conditions.

Methodology:

-

Setup: In a fume hood, suspend L-serine hydrochloride (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension, ensuring the internal temperature does not exceed 50°C.[4]

-

Reaction: After the addition is complete, remove the ice bath and gradually heat the mixture to 50°C. Maintain this temperature and stir continuously for 6-8 hours.[4]

-

Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold THF to remove residual impurities.

-

Drying: Dry the product under vacuum to yield 3-Chloro-L-alanine hydrochloride.

Self-Validation: The identity and purity of the synthesized product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and assess for the presence of starting material or byproducts.

Caption: General workflow for the synthesis of 3-Chloro-L-alanine HCl.

Core Reactivity: The Suicide Substrate Mechanism

The most significant chemical property of 3-chloroalanine is its function as a mechanism-based inactivator of PLP-dependent enzymes.[2] This "suicide inhibition" occurs because the enzyme itself processes the inhibitor, generating a reactive species that covalently and irreversibly modifies the enzyme's active site.

The Mechanism:

-

Binding: 3-Chloroalanine, mimicking the natural substrate (e.g., alanine), binds to the active site of a PLP-dependent enzyme.

-

Schiff Base Formation: The amino group of 3-chloroalanine forms a Schiff base with the enzyme's PLP cofactor.

-

Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery facilitates a β-elimination reaction, removing the chlorine atom and a proton. This is the key step where the enzyme participates in its own inactivation.[2]

-

Intermediate Formation: This elimination generates a highly reactive electrophilic intermediate, 2-aminoacrylate, still bound to the PLP cofactor within the active site.[2]

-

Irreversible Alkylation: The reactive intermediate is perfectly positioned to be attacked by a nearby nucleophilic residue in the enzyme's active site (e.g., a cysteine or lysine).[2]

-

Inactivation: The formation of this covalent adduct results in the irreversible inactivation of the enzyme.[2]

Caption: Mechanism of enzyme inactivation by 3-Chloroalanine.

Applications in Research and Drug Development

The unique reactivity of 3-Chloro-L-alanine hydrochloride makes it a versatile tool with broad applications.

Enzyme Inhibition Studies

Its primary use is as a potent inhibitor to probe the function of PLP-dependent enzymes.

-

Alanine Racemase: This bacterial enzyme is crucial for synthesizing D-alanine, an essential component of the peptidoglycan cell wall. Inhibition of alanine racemase by 3-chloroalanine is a key mechanism for its antibacterial properties, making it an invaluable tool for studying bacterial cell wall biosynthesis and developing novel antibiotics.[1][2]

-

Alanine Aminotransferase (ALAT): ALAT is a key enzyme in amino acid metabolism. Its inhibition has been shown to suppress tumor progression in lung carcinoma models, highlighting the therapeutic potential of 3-chloroalanine derivatives in oncology.[1][4][8]

-

Other Enzymes: It also inhibits other enzymes such as threonine deaminase and aspartate aminotransferase, allowing researchers to dissect various metabolic pathways.[2][9]

Precursor in Chemical & Peptide Synthesis

The labile chlorine atom serves as a reactive handle for further chemical modifications.

-

Dehydroalanine (Dha) Formation: Under specific conditions, 3-chloroalanine residues within a peptide can undergo an elimination reaction to form dehydroalanine, a non-proteinogenic amino acid. This is used to create modified peptides that can act as potent enzyme inhibitors or probes.[2]

-

Synthesis of Unnatural Amino Acids: It serves as a starting material for the enzymatic or chemical synthesis of other useful amino acids. For example, it can be converted to D-cysteine through a β-replacement reaction catalyzed by specific enzymes.[2]

-

NMDA Receptor Antagonists: In neuropharmacology, 3-chloroalanine is a key precursor for synthesizing antagonists of the NMDA receptor, which is implicated in various neurological disorders.[1]

Caption: Key research and development applications of 3-Chloroalanine HCl.

Safety and Handling

As with any reactive chemical, proper handling of 3-Chloro-L-alanine hydrochloride is essential.

-

Hazards: It is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood.[11] Wear appropriate protective gloves, safety goggles, and a lab coat.[10]

-

Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Conclusion

3-Chloro-L-alanine hydrochloride is far more than a simple amino acid derivative; it is a sophisticated molecular probe and a versatile synthetic building block. Its ability to act as a suicide substrate for PLP-dependent enzymes provides a powerful method for studying enzyme mechanisms and has paved the way for therapeutic strategies in infectious diseases and oncology. Its utility as a precursor in the synthesis of modified peptides and other complex molecules further solidifies its importance in chemical biology and drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is the first step for any researcher aiming to unlock its full potential.

References

-

Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chlorhydrate de 3-Chloro-L-Alanine : Inhibition d'Enzymes Clés pour l'Avancement Thérapeutique. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. Retrieved from [Link]

Sources

- 1. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]

- 2. This compound | 35401-46-8 | Benchchem [benchchem.com]

- 3. parchem.com [parchem.com]

- 4. 3-CHLORO-L-ALANINE HYDROCHLORIDE | 51887-89-9 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Chloro-L-alanine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Chloroalanine - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 3-CHLORO-L-ALANINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Chloroalanine Hydrochloride

Introduction: Unveiling a Potent Enzymatic Inhibitor

3-Chloroalanine hydrochloride, a synthetic, non-proteinogenic amino acid derivative, has garnered significant attention within the scientific community for its potent and specific mechanism of action as an enzyme inhibitor.[1] Structurally analogous to L-alanine with a chlorine substitution at the beta-carbon, this compound serves as a powerful tool in biochemical research and a promising lead in drug development, particularly in the realm of antimicrobials.[1][2] Its efficacy lies in its ability to act as a mechanism-based inactivator, or "suicide substrate," primarily targeting pyridoxal phosphate (PLP)-dependent enzymes crucial for bacterial survival.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of 3-chloroalanine, its biological consequences, and the experimental methodologies used to investigate its effects, tailored for researchers, scientists, and drug development professionals.

Part 1: The Core Directive - Unraveling the Molecular Hijacking

The primary molecular target of 3-chloroalanine is alanine racemase (Alr) , a ubiquitous prokaryotic enzyme.[3][4][5] This PLP-dependent enzyme is of paramount importance in bacteria as it catalyzes the reversible conversion of L-alanine to D-alanine.[3][4][6] D-alanine is an essential building block for the synthesis of peptidoglycan, the rigid macromolecule that forms the bacterial cell wall.[3][6][7][8][9] The absence of alanine racemase in higher eukaryotes makes it an attractive and specific target for antibacterial drug design.[3][5]

The "Suicide Substrate" Mechanism of Action

3-Chloroalanine functions as a classic example of a mechanism-based inactivator. The enzyme itself initiates a catalytic process that transforms the inhibitor into a highly reactive species, which then irreversibly inactivates the enzyme.[2] This "suicide" event is a hallmark of this class of inhibitors.[2]

The inactivation process can be broken down into the following key steps:

-

Enzyme Recognition and Binding: 3-Chloroalanine, mimicking the natural substrate L- or D-alanine, binds to the active site of alanine racemase.

-

Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery facilitates the elimination of a hydrogen chloride (HCl) molecule from the 3-chloroalanine backbone.[2] This β-elimination reaction is a critical step in the inactivation pathway.[2]

-

Formation of a Reactive Intermediate: The loss of HCl generates a highly reactive and electrophilic intermediate, 2-aminoacrylate (α-aminoacrylate), within the confines of the enzyme's active site.[2]

-

Irreversible Covalent Adduct Formation: This reactive intermediate then covalently binds to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[2][10] Studies have identified a tyrosine residue as the site of alkylation in the alanine racemase of Escherichia coli.[10] This covalent adduct formation results in the complete loss of catalytic activity.[2]

This efficient inactivation process is characterized by a high "killing efficiency," where a lethal event occurs for a small number of nonlethal turnovers.[10]

Part 2: Biological Ramifications of Enzymatic Inactivation

The irreversible inhibition of alanine racemase by 3-chloroalanine triggers a cascade of detrimental effects on bacterial physiology, primarily centered around the disruption of cell wall synthesis.

Disruption of Peptidoglycan Synthesis

By preventing the formation of D-alanine, 3-chloroalanine deprives the bacterium of a crucial precursor for the synthesis of the D-alanyl-D-alanine dipeptide.[6][9] This dipeptide is essential for the formation of the pentapeptide side chains that cross-link the glycan strands of peptidoglycan, providing structural integrity to the cell wall.[6][9] The compromised peptidoglycan synthesis leads to a weakened cell wall, rendering the bacteria susceptible to osmotic lysis and ultimately causing cell death.[8] This mechanism of action is conceptually similar to that of well-established antibiotics like penicillin, which also target the final stages of cell wall synthesis.[2]

Broader Enzymatic Inhibition Profile

While alanine racemase is a primary target, 3-chloroalanine also exhibits inhibitory activity against other PLP-dependent enzymes, broadening its biological impact. These include:

-

D-amino acid transaminase (Dat): This enzyme provides an alternative route for D-alanine synthesis in some bacteria.[6][11] 3-Chloroalanine has been shown to be a potent inhibitor of D-amino acid transaminase, further ensuring the depletion of the D-alanine pool.[12][13] The mechanism also involves an enzyme-catalyzed β-elimination, leading to the formation of a reactive intermediate that inactivates the enzyme.[13]

-

Glutamate Racemase (MurI): In some bacteria, such as Mycobacterium tuberculosis, glutamate racemase has been identified as a primary target of β-chloro-D-alanine.[14] This enzyme is also involved in the early stages of peptidoglycan biosynthesis.[14]

-

Other Transaminases: Various isomers of 3-chloroalanine have been reported to inhibit other enzymes involved in amino acid metabolism, such as threonine deaminase and branched-chain amino acid transaminase.[2][15]

The stereochemistry of 3-chloroalanine plays a crucial role in its enzymatic specificity, with D- and L-isomers often exhibiting different inhibitory profiles against various enzymes.[2][12]

Impact on Bacterial Physiology and Virulence

The consequences of 3-chloroalanine-mediated enzyme inhibition extend beyond simple cell lysis. Studies on bacteria with deleted or inhibited alanine racemase have revealed a range of physiological defects:

-

Increased Susceptibility to Antimicrobials: D-alanine deficiency leads to increased susceptibility to a variety of antibiotics, including β-lactams, D-cycloserine, and cationic antimicrobial agents.[16] This is attributed to both the compromised peptidoglycan layer and alterations in the net surface charge of the bacterial cell.[11][16]

-

Defects in Biofilm Formation: Alanine racemase has been shown to be essential for biofilm formation in some pathogenic bacteria.[7]

-

Reduced Virulence: Deletion of the alanine racemase gene has been demonstrated to attenuate the virulence of pathogenic bacteria like Brucella spp.[8]

Part 3: Visualizing the Mechanism and Pathways

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key processes.

Figure 1: Mechanism-based inactivation of Alanine Racemase by 3-Chloroalanine.

Figure 2: Disruption of the D-Alanine metabolic pathway by 3-Chloroalanine.

Part 4: Experimental Protocols for Mechanistic Investigation

The following protocols provide a framework for studying the mechanism of action of 3-chloroalanine.

Protocol 1: Alanine Racemase Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of 3-chloroalanine against purified alanine racemase.

Methodology:

-

Enzyme Purification: Purify alanine racemase from a bacterial source (e.g., E. coli or Bacillus stearothermophilus) using standard chromatographic techniques.

-

Assay Principle: The assay measures the conversion of L-alanine to D-alanine. The produced D-alanine is then oxidized by D-amino acid oxidase, generating hydrogen peroxide, which is coupled to a colorimetric reaction (e.g., using horseradish peroxidase and a suitable chromogen).

-

Procedure:

-

Prepare a reaction mixture containing buffer, pyridoxal phosphate, and varying concentrations of 3-chloroalanine.

-

Pre-incubate the enzyme with the inhibitor for various time points.

-

Initiate the reaction by adding the substrate, L-alanine.

-

Stop the reaction at specific time intervals.

-

Measure the amount of D-alanine produced using the D-amino acid oxidase-coupled assay.

-

-

Data Analysis: Determine the rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI) by plotting the observed rate constants against the inhibitor concentration.

Protocol 2: Bacterial Growth Inhibition Assay (MIC Determination)

Objective: To assess the antibacterial activity of 3-chloroalanine by determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Bacterial Strains: Use a panel of relevant bacterial strains (e.g., Gram-positive and Gram-negative).

-

Broth Microdilution Method:

-

Prepare serial two-fold dilutions of this compound in a suitable bacterial growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (no inhibitor) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Analysis of Peptidoglycan Composition

Objective: To demonstrate the effect of 3-chloroalanine on the incorporation of D-alanine into the bacterial cell wall.

Methodology:

-

Bacterial Culture and Treatment: Grow bacteria in the presence and absence of a sub-lethal concentration of 3-chloroalanine.

-

Peptidoglycan Isolation: Isolate the peptidoglycan from the bacterial cells.

-

Hydrolysis: Hydrolyze the purified peptidoglycan to its constituent amino acids.

-

Amino Acid Analysis: Analyze the amino acid composition of the hydrolysates using techniques such as HPLC or mass spectrometry to quantify the relative amounts of L-alanine and D-alanine.

-

Expected Outcome: A significant reduction in the D-alanine content in the peptidoglycan of bacteria treated with 3-chloroalanine would be expected.

Conclusion: A Versatile Tool with Therapeutic Potential

This compound stands as a testament to the power of mechanism-based enzyme inhibition. Its ability to specifically target and irreversibly inactivate key enzymes in bacterial cell wall synthesis has made it an invaluable tool for dissecting fundamental biochemical pathways and a compelling candidate for the development of novel antibacterial agents. The in-depth understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for future research aimed at harnessing its therapeutic potential and overcoming the challenges of antibiotic resistance.

References

-

A D-Alanine auxotrophic live vaccine is effective against lethal infection caused by Staphylococcus aureus. (n.d.). ResearchGate. Retrieved from [Link]

-

Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. Retrieved from [Link]

-

Badet, B., Roise, D., & Walsh, C. T. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. Biochemistry, 30(45), 10865-10874. Retrieved from [Link]

-

Liu, S., Wei, Y., Zhou, X., Peng, X., Ren, B., Chen, V., Cheng, L., & Li, M. (2018). Function of alanine racemase in the physiological activity and cariogenicity of Streptococcus mutans. Scientific Reports, 8(1), 5984. Retrieved from [Link]

-

Li, R., & Chen, Z. (2023). The research progress of alanine racemase. Frontiers in Medical Science Research, 5(11), 51-57. Retrieved from [Link]

-

Fan, X., Liu, G., Li, J., Cui, W., & Xu, Z. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 12, 1368943. Retrieved from [Link]

-

Umeda, T., Baba, T., & Hiramatsu, K. (2021). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 65(7), e0013921. Retrieved from [Link]

-

Hao, M., Wang, M., Tang, T., Zhao, D., Yin, S., Shi, Y., Liu, X., Wudong, G., Yang, Y., Zhang, M., Qi, L., Zhou, D., Liu, W., Jin, Y., & Wang, A. (2023). Regulation of the Gene for Alanine Racemase Modulates Amino Acid Metabolism with Consequent Alterations in Cell Wall Properties and Adhesive Capability in Brucella spp. International Journal of Molecular Sciences, 24(13), 10803. Retrieved from [Link]

-

Alanine racemase. (n.d.). In Wikipedia. Retrieved from [Link]

-

D-alanine-D-alanine. (n.d.). Fiveable. Retrieved from [Link]

-

Johnston, M., & Walsh, C. (1988). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 27(19), 7365-7371. Retrieved from [Link]

-

Umeda, T., Baba, T., & Hiramatsu, K. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 69(7), e0193624. Retrieved from [Link]

-

3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Kahan, F. M., & Kropp, H. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. Antimicrobial Agents and Chemotherapy, 7(4), 486-493. Retrieved from [Link]

-

Prosser, G., de Carvalho, L. P. S., & Uhía, I. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11), 6561-6567. Retrieved from [Link]

-

Soper, T. S., Jones, W. M., Lerner, B., Trop, M., & Manning, J. M. (1977). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. The Journal of Biological Chemistry, 252(10), 3170-3175. Retrieved from [Link]

Sources

- 1. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]

- 2. This compound | 35401-46-8 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. francis-press.com [francis-press.com]

- 5. Alanine racemase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. fiveable.me [fiveable.me]

- 10. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines [pubmed.ncbi.nlm.nih.gov]

- 11. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloroalanine hydrochloride as an unnatural amino acid

An In-depth Technical Guide to 3-Chloroalanine Hydrochloride: A Versatile Tool in Modern Biochemical Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, an unnatural amino acid with significant applications in biochemical research and drug development. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and offer insights into its strategic application in the laboratory.

Introduction: The Strategic Value of an Unnatural Amino Acid

In the vast landscape of chemical biology, the twenty canonical amino acids represent only a fraction of the possible structural diversity. Unnatural amino acids, such as 3-chloroalanine, provide researchers with powerful tools to probe and manipulate biological systems.[1][2] this compound is the stable salt form of 3-chloroalanine, an analog of alanine where a chlorine atom replaces a β-hydrogen.[3] This seemingly minor modification imparts unique chemical reactivity that has positioned it as a cornerstone reagent in enzymology and a valuable precursor in synthetic chemistry.[4][5][6]

Historically, its potent inhibitory effects on bacterial growth brought it to the forefront of biochemical research.[3][7] Early investigations revealed that its efficacy is rooted in the targeted inactivation of key enzymes involved in the synthesis of the bacterial cell wall, a structure absent in mammalian cells, highlighting its potential as an antibacterial agent.[3][7]

Caption: Structural relationship between natural alanine and 3-chloroalanine.

Physicochemical Properties and Handling

A thorough understanding of a compound's properties is fundamental to its effective and safe use. This compound is a white to off-white, water-soluble solid.[4][5] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, which is critical for most biochemical applications.[3][8]

Data Summary

The following table summarizes the key physicochemical properties of 3-chloroalanine and its hydrochloride salt.

| Property | Value | Source |

| 3-Chloro-L-alanine | ||

| Molecular Formula | C₃H₆ClNO₂ | [4][9] |

| Molecular Weight | 123.54 g/mol | [4][9][10] |

| Melting Point | 166–167 °C | [4] |

| CAS Number | 2731-73-9 | [4][9] |

| 3-Chloro-L-alanine HCl | ||

| Molecular Formula | C₃H₇Cl₂NO₂ | [11] |

| Molecular Weight | 160.00 g/mol | [11] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water (≥100 mg/mL) | [5][11] |

| CAS Number | 51887-89-9 | [5][11] |

Safety and Handling Protocol

As with any reactive chemical, proper handling is paramount. 3-Chloroalanine is classified as an irritant.[4][10]

Protocol 1: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.[12][13]

-

Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[12][14]

-

Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water. For skin contact, wash with soap and water.[14][15] If eye irritation persists, seek medical attention.[15]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[14][16] Recommended storage is at room temperature or refrigerated (<15°C).[15] Stock solutions should be stored at -20°C or -80°C for long-term stability.[11]

-

Disposal: Dispose of waste in accordance with federal, state, and local regulations.[13]

The Chemistry of Action: Mechanism-Based Enzyme Inactivation

The primary significance of 3-chloroalanine in research lies in its function as a potent, mechanism-based inhibitor, often termed a "suicide substrate".[3][5] It is particularly effective against pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism.[3][5]

The causality of this inhibition is a multi-step process initiated by the enzyme's own catalytic machinery. The enzyme recognizes 3-chloroalanine as a substrate analog (e.g., of alanine).[3] The process unfolds as follows:

-

Binding: 3-chloroalanine binds to the active site of the PLP-dependent enzyme.

-

β-Elimination: The enzyme's catalytic base abstracts the α-proton, and the PLP cofactor facilitates the elimination of the β-chlorine atom as a chloride ion (HCl elimination).[3]

-

Reactive Intermediate Formation: This elimination reaction generates a highly reactive electrophilic intermediate, 2-aminoacrylate, directly within the enzyme's active site.[3]

-

Irreversible Alkylation: The 2-aminoacrylate intermediate is then attacked by a nearby nucleophilic residue in the active site (e.g., a lysine or cysteine) or the PLP cofactor itself.[3] This forms a stable, covalent adduct.

-

Inactivation: The formation of this covalent bond results in the irreversible inactivation of the enzyme.[3]

This "suicide" mechanism is incredibly specific and efficient, making 3-chloroalanine an invaluable tool for identifying and studying PLP-dependent enzymes.

Caption: Workflow of enzyme inactivation by 3-chloroalanine.

Key Enzymatic Targets

The stereochemistry of 3-chloroalanine is critical, as different isomers target different enzymes. Key targets include:

-

Alanine Racemase: This bacterial enzyme is essential for converting L-alanine to D-alanine for peptidoglycan cell wall synthesis. It is irreversibly inhibited by the D-isomer of 3-chloroalanine, making it a target for antibacterial agents.[3][7][17]

-

Alanine Aminotransferase (ALAT): Inhibition of ALAT by β-Chloro-L-alanine has been shown to suppress tumor progression in lung carcinoma models.[5][18]

-

Other PLP-dependent enzymes: Various isomers have been shown to inhibit threonine deaminase, branched-chain amino acid transaminase, and glutamate racemase.[3][17]

Synthesis and Chemical Applications

Beyond its role as an inhibitor, the reactive nature of 3-chloroalanine makes it a versatile building block for the synthesis of other unnatural amino acids.[4][19]

Synthesis from Serine

The most common and efficient synthesis route starts from the readily available amino acid serine, where the hydroxyl group is replaced by a chlorine atom.[3][4] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.[3][18]

Protocol 2: Synthesis of 3-Chloro-L-alanine Hydrochloride from L-Serine This protocol is adapted from established chemical literature and should only be performed by trained personnel in a suitable laboratory setting.[18]

-

Reaction Setup: Suspend L-serine hydrochloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Chlorination: While controlling the temperature to below 50°C, slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

-

Causality Note: Thionyl chloride reacts with the hydroxyl group of serine to form a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion to yield the final chlorinated product with inversion of configuration. The reaction is exothermic and dropwise addition is crucial for temperature control.

-

-

Reaction: After the addition is complete, gradually increase the temperature to 50°C and maintain the reaction with stirring for approximately 6 hours.

-

Monitoring: Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).

-

Quenching & Isolation: Cool the reaction mixture to room temperature (20-25°C). Quench the reaction by the slow, careful addition of water.

-

Purification: Concentrate the quenched reaction mixture to dryness under reduced pressure. Add acetone to the residue and cool to induce crystallization.

-

Final Product: Collect the resulting crystals by filtration and dry them to afford 3-chloro-L-alanine hydrochloride as an off-white solid. Reported yields for this method are high, often around 88%.[18]

Caption: Workflow for the synthesis of 3-chloro-L-alanine hydrochloride.

Experimental Application: Enzyme Inhibition Assay

To leverage 3-chloroalanine as a research tool, a robust assay is required to quantify its inhibitory effect on a target enzyme.

Protocol 3: General Protocol for Alanine Racemase Inhibition Assay

-

Reagents & Buffers:

-

Purified alanine racemase.

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 µM PLP).

-

Substrate: L-alanine.

-

Inhibitor: 3-Chloro-D-alanine hydrochloride stock solution.

-

Coupled Assay System: D-amino acid oxidase (DAAO), horseradish peroxidase (HRP), and a chromogenic substrate (e.g., Amplex Red).

-

-

Assay Principle: This is a coupled enzyme assay. Alanine racemase converts L-alanine to D-alanine. DAAO then oxidizes the newly formed D-alanine, producing H₂O₂. HRP uses this H₂O₂ to oxidize the chromogenic substrate, resulting in a measurable colorimetric or fluorescent signal. The rate of signal generation is proportional to the alanine racemase activity.

-

Pre-incubation (Time-dependent Inhibition):

-

In a microplate, pre-incubate the alanine racemase enzyme with varying concentrations of 3-chloro-D-alanine in the reaction buffer at a set temperature (e.g., 37°C). Include a control with no inhibitor.

-

Causality Note: Because this is a mechanism-based inhibitor, the inactivation is time-dependent. This pre-incubation step allows the suicide inactivation reaction to proceed before measuring the residual enzyme activity.

-

-

Assay Initiation:

-

After the desired pre-incubation time, initiate the reaction by adding a saturating concentration of the substrate (L-alanine) along with the coupled assay system reagents (DAAO, HRP, chromogenic substrate).

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the residual enzyme activity (%) against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For time-dependent inhibition, plotting the pseudo-first-order rate constant of inactivation (k_obs) against inhibitor concentration can yield the inactivation rate constant (k_inact) and the inhibition constant (K_I).

-

Conclusion and Future Directions

This compound is far more than a simple amino acid analog. It is a sophisticated chemical probe that leverages an enzyme's own catalytic power to achieve highly specific and irreversible inhibition. Its utility as a suicide substrate has been instrumental in dissecting the mechanisms of numerous PLP-dependent enzymes, and its role as a synthetic precursor continues to enable the creation of novel, biologically active molecules.[3][5][6] Current research continues to explore its applications in drug development, particularly in the design of novel antibiotics and anticancer agents, ensuring that this versatile compound will remain a vital tool for researchers and drug development professionals for the foreseeable future.[3][6][8]

References

- This compound | 35401-46-8. (n.d.). Benchchem.

-

Chloroalanine. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

3-Chloro-L-alanine | CAS#:2731-73-9. (2025-08-20). Chemsrc. Retrieved January 3, 2026, from [Link]

- Perdih, A., & Šolmajer, T. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(1), 801-832.

-

3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. (2025-11-03). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

Sourcing High-Purity 3-Chloro-L-Alanine Hydrochloride: A Guide for Researchers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

Scripps Research Institute scientists discover a better way to make unnatural amino acids. (2014, March 13). EurekAlert!. Retrieved January 3, 2026, from [Link]

- Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878–5884.

- Synthetic method of 3-chloro-alanine. (2023). Google Patents.

- Kaczorowski, G. J., & Walsh, C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Journal of Biological Chemistry, 249(12), 4025-4031.

- MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society.

-

3-chloro-L-alanine | C3H6ClNO2 | CID 439772. (n.d.). PubChem - NIH. Retrieved January 3, 2026, from [Link]

-

beta-Chloroalanine | C3H6ClNO2 | CID 78. (n.d.). PubChem - NIH. Retrieved January 3, 2026, from [Link]

- Faraci, W. S., & Walsh, C. T. (1989). Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. Biochemistry, 28(2), 431-437.

- Yoshimura, T., et al. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS Letters, 524(1-3), 126-130.

Sources

- 1. Scripps Research Institute scientists discover a better way to make unnatural amino acids | EurekAlert! [eurekalert.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. This compound | 35401-46-8 | Benchchem [benchchem.com]

- 4. Chloroalanine - Wikipedia [en.wikipedia.org]

- 5. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. echemi.com [echemi.com]

- 13. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]

- 14. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]

- 15. 3-Chloro-L-alanine Hydrochloride | 51887-89-9 | TCI AMERICA [tcichemicals.com]

- 16. 3-CHLORO-L-ALANINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 3-CHLORO-L-ALANINE HYDROCHLORIDE | 51887-89-9 [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

The Stereoisomers of 3-Chloroalanine Hydrochloride: A Technical Guide to D- and L-Enantiomers in Research and Development

Abstract

3-Chloroalanine, a non-proteinogenic amino acid, exists as two stereoisomers: D-3-chloroalanine and L-3-chloroalanine. While chemically similar, their distinct three-dimensional arrangements lead to profoundly different biological activities. This technical guide provides an in-depth analysis of D-3-chloroalanine hydrochloride and L-3-chloroalanine hydrochloride, offering a comparative overview of their synthesis, physicochemical properties, and stereospecific mechanisms of action. We will explore their differential applications as enzyme inhibitors, particularly focusing on pyridoxal phosphate (PLP)-dependent enzymes, and their roles in antimicrobial and anticancer research. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the utilization of these versatile chemical probes.

Introduction: The Significance of Chirality in 3-Chloroalanine

In the realm of biochemistry and pharmacology, the stereochemistry of a molecule is paramount to its biological function. The subtle difference in the spatial arrangement of atoms can dictate the molecule's ability to interact with chiral biological targets such as enzymes and receptors. 3-Chloroalanine hydrochloride, an unnatural amino acid analogue of alanine, serves as a quintessential example of this principle.[1][2][3] Its two enantiomers, the D- and L-forms, exhibit distinct and often opposing effects on biological systems.

This guide will dissect the unique characteristics of D-3-chloroalanine hydrochloride and L-3-chloroalanine hydrochloride, providing a comprehensive resource for their application in research and development. We will delve into their synthesis, explore their mechanisms of action as potent enzyme inhibitors, and highlight their divergent applications, particularly in the fields of microbiology and oncology.

Physicochemical Properties and Synthesis

Both D- and L-3-chloroalanine hydrochloride are white to off-white crystalline solids that are soluble in water.[4][5] The presence of the chlorine atom on the β-carbon makes them reactive molecules, particularly susceptible to elimination reactions, a feature that is central to their mechanism of enzyme inhibition.[6]

Synthesis of L-3-Chloroalanine Hydrochloride

The most common and economically viable route for the synthesis of L-3-chloroalanine hydrochloride is from the readily available precursor, L-serine.[6] The synthesis involves the substitution of the hydroxyl group of L-serine with a chlorine atom. A typical laboratory-scale synthesis involves suspending L-serine hydrochloride in a suitable solvent like tetrahydrofuran and slowly adding thionyl chloride. The reaction mixture is heated to drive the reaction to completion. After the reaction, the product is isolated by crystallization.

A patented method also describes the synthesis of 3-chloro-alanine from serine using thiourea and N-chlorosuccinimide (NCS) in a mild, one-step process that is amenable to industrial-scale production.[7]

Synthesis of D-3-Chloroalanine Hydrochloride

The synthesis of D-3-chloroalanine hydrochloride follows a similar principle to its L-enantiomer, but starts with the corresponding D-serine. A patented method for synthesizing R-3-chloroalanine methyl ester hydrochloride (a derivative of D-3-chloroalanine) involves the reaction of D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride, which is then reacted with a chlorinating agent like thionyl chloride.[8]

Chiral Separation

For applications requiring high enantiomeric purity, racemic mixtures of 3-chloroalanine can be separated using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), such as a crown-ether based column, is a well-established method for the analytical and preparative separation of D- and L-amino acid enantiomers.[9][10][11]

Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes

Both D- and L-3-chloroalanine are potent inhibitors of a class of enzymes known as pyridoxal phosphate (PLP)-dependent enzymes.[12][13] PLP is a versatile cofactor essential for a wide range of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids.[14][15][16]

The primary mechanism of inhibition by 3-chloroalanine enantiomers is "suicide inhibition" or "mechanism-based inactivation".[17][18][19] In this process, the inhibitor, which resembles the enzyme's natural substrate, binds to the active site. The enzyme then proceeds with its normal catalytic mechanism, but in doing so, it converts the inhibitor into a highly reactive intermediate. This intermediate then forms a covalent bond with a crucial residue in the enzyme's active site, leading to irreversible inactivation.[17][18][20][21]

The following diagram illustrates the general mechanism of suicide inhibition by 3-chloroalanine:

Caption: General workflow of suicide inhibition by 3-chloroalanine.

Comparative Biological Activities and Applications

The stereochemistry of 3-chloroalanine dictates its interaction with specific enzymes, leading to distinct biological outcomes and applications.

| Feature | D-3-Chloroalanine Hydrochloride | L-3-Chloroalanine Hydrochloride |

| Primary Enzyme Targets | Alanine Racemase, D-Amino Acid Oxidase | Alanine Racemase, Alanine Aminotransferase |

| Primary Application | Antimicrobial Agent | Anticancer Research, Biochemical Probe |

| Mechanism of Action | Suicide inhibition of alanine racemase, disrupting bacterial cell wall synthesis.[1][22] Substrate for D-amino acid oxidase.[23][24] | Suicide inhibition of alanine racemase.[25][26] Inhibition of alanine aminotransferase, impacting cancer cell metabolism.[27][28] |

| Specificity | Relatively specific for D-amino acid metabolizing enzymes. | Less specific, can also inhibit other PLP-dependent enzymes like decarboxylases and transaminases.[26] |

D-3-Chloroalanine Hydrochloride: An Antimicrobial Agent

The primary application of D-3-chloroalanine lies in its potent antibacterial activity.[1][22] This activity stems from its ability to specifically target and inactivate alanine racemase , a crucial bacterial enzyme that is absent in humans.[26][29] Alanine racemase catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. By irreversibly inhibiting this enzyme, D-3-chloroalanine prevents the synthesis of D-alanine, leading to a weakened cell wall and ultimately, bacterial cell death.[1][22]

Studies have shown that both D- and L-isomers of β-chloroalanine inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[1][22] However, the inhibition by D-3-chloroalanine is more specific and can be reversed by the addition of D-alanine, confirming its targeted action on the D-alanine metabolic pathway.[1][22]

L-3-Chloroalanine Hydrochloride: A Tool in Cancer Research

L-3-Chloroalanine has garnered significant interest in the field of oncology due to its ability to inhibit alanine aminotransferase (ALAT) , also known as alanine transaminase.[27][28] ALAT is an enzyme that plays a critical role in the metabolism of many cancer cells, which often exhibit a high rate of glycolysis and rely on alternative metabolic pathways for survival and proliferation.

By inhibiting ALAT, L-3-chloroalanine disrupts the production of L-alanine and alters the energy metabolism of cancer cells, leading to a reduction in their growth and proliferation.[27][28] This has been demonstrated in studies on Lewis lung carcinoma cells, where inhibition of ALAT by L-3-chloroalanine was shown to impair D-glucose metabolism and promote mitochondrial metabolism, thereby counteracting the Warburg effect.[27][28]

While L-3-chloroalanine also inhibits alanine racemase, its broader inhibitory profile, which includes other transaminases, makes it a valuable tool for studying metabolic pathways in cancer cells.[26]

Experimental Protocols

Assay for Alanine Racemase Inhibition

The inhibition of alanine racemase can be determined using a coupled enzyme assay. This assay measures the production of D-alanine from L-alanine, which is then oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide. The hydrogen peroxide can be detected colorimetrically.

Materials:

-

Purified alanine racemase

-

D-amino acid oxidase (DAAO)

-

Horseradish peroxidase (HRP)

-

L-alanine

-

D-3-chloroalanine or L-3-chloroalanine (inhibitor)

-

A suitable chromogenic substrate for HRP (e.g., o-dianisidine or Amplex Red)

-

Assay buffer (e.g., 0.02 M Sodium pyrophosphate, pH 8.3)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, L-alanine, DAAO, HRP, and the chromogenic substrate.

-

Add varying concentrations of the 3-chloroalanine isomer to the wells of a microplate.

-

Initiate the reaction by adding a fixed amount of alanine racemase to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

The rate of the reaction is proportional to the activity of alanine racemase. The inhibitory effect of 3-chloroalanine can be determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-alanine) and the inhibitor.[29]

Caption: Coupled enzyme assay for alanine racemase activity.[30]

D-Amino Acid Oxidase Activity Assay

The activity of D-amino acid oxidase (DAAO) can be measured by monitoring the consumption of oxygen or the production of α-keto acids, hydrogen peroxide, or ammonia.[4][23][24] A common method is a spectrophotometric assay coupled with horseradish peroxidase (HRP).

Materials:

-

Purified D-amino acid oxidase

-

D-amino acid substrate (e.g., D-alanine)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate for HRP (e.g., o-dianisidine)

-

Assay buffer (e.g., 75 mM disodium pyrophosphate buffer, pH 8.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, the D-amino acid substrate, HRP, and the chromogenic substrate.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).[4][31]

-

Initiate the reaction by adding a known amount of DAAO.

-

Immediately monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 436 nm for o-dianisidine).[31]

-

The initial rate of absorbance change is proportional to the DAAO activity. One unit of DAAO activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of D-amino acid per minute under the specified conditions.[23]

Conclusion

D-3-chloroalanine hydrochloride and L-3-chloroalanine hydrochloride are powerful tools for researchers in biochemistry, microbiology, and oncology. Their stereospecific inhibition of key metabolic enzymes provides a clear illustration of the importance of chirality in biological systems. D-3-chloroalanine's targeted inactivation of bacterial alanine racemase makes it a valuable lead compound in the development of novel antimicrobial agents. Conversely, L-3-chloroalanine's ability to modulate cancer cell metabolism through the inhibition of alanine aminotransferase opens avenues for new therapeutic strategies against malignant growth. A thorough understanding of their distinct properties and mechanisms of action, as detailed in this guide, is essential for their effective and insightful application in scientific research and drug discovery.

References

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 5. [Link]

-

Calcinaghi, P., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1694, 199-213. [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. [Link]

-

Elbascience. (n.d.). D-Amino Acid Oxidase Activity Colorimetric Microplate Assay Kit User Manual. [Link]

-

Di Salvo, M. L., et al. (2013). On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 177-184. [Link]

-

Marceau, M., et al. (2011). Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1438-1445. [Link]

- Google Patents. (2022). Synthetic method of 3-chloro-alanine. CN115872882A.

- Google Patents. (2020). Method for synthesizing r-3-chloroalanine methyl ester hydrochloride. WO2020134137A1.

-

Toney, M. D. (2011). Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase. Biochemistry, 50(47), 10324-10330. [Link]

-

Yoshimura, T., et al. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS Letters, 523(1-3), 35-38. [Link]

-

Beuster, G., et al. (2011). Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth. Journal of Biological Chemistry, 286(25), 22313-22323. [Link]

-

Contestabile, R., et al. (2023). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 24(13), 10903. [Link]

-

Cheung, K. S., et al. (1986). Di- and tripeptides of beta-chloro-L-alanine: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of Medicinal Chemistry, 29(10), 2060-2068. [Link]

-

Cellini, B., et al. (2022). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 23(15), 8593. [Link]

-

ResearchGate. (n.d.). Inhibitors of ALAT prevent L - alanine production and reduce D -glucose metabolism in cancer cells. [Link]

-

Kahan, F. M., & Kropp, H. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. Antimicrobial Agents and Chemotherapy, 7(4), 417-421. [Link]

-

Wikipedia. (n.d.). Chloroalanine. [Link]

-

Wikipedia. (n.d.). Suicide inhibition. [Link]

-

Grokipedia. (n.d.). Suicide inhibition. [Link]

-

Moosavi-Movahedi, A. A., et al. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society, 18(12), 3135-3148. [Link]

-

PubChem. (n.d.). 3-chloro-L-alanine. [Link]

-

Mobashery, S., et al. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878-5884. [Link]

-

Al-Gharabli, S. I., et al. (2021). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 173-191. [Link]

-

LCGC International. (2013). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

-

Shen, S., et al. (1983). Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies. Journal of Biological Chemistry, 258(14), 8757-8764. [Link]

-

SciSpace. (2021). An outlook on suicide enzyme inhibition and drug design. [Link]

-

ResearchGate. (2021). An outlook on suicide enzyme inhibition and drug design. [Link]

-

Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(6), e20794. [Link]

-

PubChem. (n.d.). beta-Chloroalanine. [Link]

-

Kahan, F. M., & Kropp, H. (1975). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Antimicrobial Agents and Chemotherapy, 7(4), 417-421. [Link]

-

Soper, T. S., & Manning, J. M. (1982). Stereospecificity of reactions catalyzed by bacterial D-amino acid transaminase. Journal of Biological Chemistry, 257(22), 13930-13936. [Link]

-

ResearchGate. (n.d.). Assays for screening alanine racemase-specific inhibitors. [Link]

-

Szőke, É., et al. (2016). Chiral separations for d-amino acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 130, 100-109. [Link]

Sources

- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroalanine - Wikipedia [en.wikipedia.org]

- 3. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 35401-46-8 | Benchchem [benchchem.com]

- 7. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 8. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Chiral separations for d-amino acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Suicide inhibition - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. frontiersin.org [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 30. researchgate.net [researchgate.net]

- 31. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]

3-Chloroalanine Hydrochloride: A Technical Guide to its Enzyme Inhibition Spectrum and Mechanistic Action

Introduction: Unveiling the Potential of a Potent Enzyme Inactivator

3-Chloro-L-alanine hydrochloride, a synthetic amino acid analogue, has emerged as a powerful tool for researchers, scientists, and drug development professionals.[1] Its significance lies in its capacity to act as a mechanism-based, irreversible inhibitor, often termed a "suicide inhibitor," primarily targeting a crucial class of enzymes: the pyridoxal-5'-phosphate (PLP)-dependent enzymes.[1] These enzymes are central to a vast array of metabolic pathways, particularly those involving amino acids.[2] The ability of 3-chloroalanine to selectively and irreversibly inactivate these enzymes makes it an invaluable probe for dissecting complex biochemical pathways and a lead compound for the development of novel therapeutics. This guide provides an in-depth technical overview of the enzyme inhibition spectrum of 3-chloroalanine hydrochloride, its detailed mechanism of action, experimental protocols for its study, and the downstream cellular consequences of its inhibitory effects.

The Chemistry of Inactivation: A Tale of a Deceptive Substrate

The inhibitory power of 3-chloroalanine lies in its structural mimicry of natural amino acid substrates, which deceives PLP-dependent enzymes into initiating their catalytic cycle. However, this catalytic process turns fatal for the enzyme, leading to its irreversible inactivation. This "suicide inhibition" is a multi-step process rooted in the unique chemistry of both the inhibitor and the PLP cofactor.[3]

Mechanism of Suicide Inhibition

The inactivation of PLP-dependent enzymes by 3-chloroalanine proceeds through the following key steps:

-

Formation of the External Aldimine: The enzyme's catalytic cycle begins with the formation of a Schiff base (an external aldimine) between the amino group of 3-chloroalanine and the aldehyde group of the enzyme-bound PLP cofactor. This initial binding is reversible and mimics the natural substrate interaction.

-

β-Elimination of Chloride: Once the external aldimine is formed, the enzyme's catalytic machinery abstracts the α-proton of the bound 3-chloroalanine. This initiates a β-elimination reaction, resulting in the expulsion of the chloride ion.

-

Generation of a Reactive Aminoacrylate Intermediate: The elimination of chloride generates a highly reactive, electrophilic α,β-unsaturated imine, commonly referred to as an aminoacrylate intermediate. This species is the key to the irreversible inactivation.

-

Irreversible Alkylation of the Enzyme: The highly reactive aminoacrylate intermediate is then susceptible to nucleophilic attack by an active site residue of the enzyme. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[2]

This process is visually represented in the following workflow:

The Inhibition Spectrum: A Survey of Targeted Enzymes

This compound exhibits inhibitory activity against a range of PLP-dependent enzymes, primarily those involved in amino acid metabolism. The specificity and potency of inhibition can vary depending on the specific enzyme and the isomer (D- or L-) of 3-chloroalanine used.

| Target Enzyme | Enzyme Class | Typical Biological Role | Quantitative Inhibition Data | References |

| Alanine Racemase | Isomerase | Interconversion of L-alanine and D-alanine for bacterial cell wall synthesis. | D-chloroalanine: Ki = 10 µM (competitive) for D-amino acid transaminase (related activity) | [4] |

| Alanine Aminotransferase (ALT) | Transferase | Catalyzes the transfer of an amino group from alanine to α-ketoglutarate. | Competitive inhibitor; specific IC50/Ki values not consistently reported. | [5] |

| Threonine Deaminase | Lyase | Catalyzes the deamination of threonine to α-ketobutyrate in the isoleucine biosynthesis pathway. | Inhibitory activity confirmed; specific quantitative data is sparse. | [6][7] |

| Branched-Chain Amino Acid Transaminase (BCAT) | Transferase | Catalyzes the transamination of branched-chain amino acids (leucine, isoleucine, valine). | Reversible inhibition of alanine-valine transaminase (transaminase C). | [8] |

Note on Quantitative Data: While 3-chloroalanine is a well-established inhibitor, specific Ki and IC50 values are not always readily available in the public domain for all target enzymes. The provided data represents the most concrete values found in the surveyed literature. Further empirical determination is often necessary for specific research applications.

Experimental Protocols for Studying Enzyme Inhibition

The following protocols provide a framework for characterizing the inhibition of PLP-dependent enzymes by this compound. These are generalized methods that should be optimized for the specific enzyme and experimental setup.

Protocol 1: Determining the Kinetic Parameters of Suicide Inhibition

This protocol is designed to determine the kinetic parameters of irreversible, time-dependent inhibition.

1. Materials and Reagents:

-

Purified target enzyme

-

3-Chloro-L-alanine hydrochloride (or D-isomer as required)

-

Substrate for the target enzyme

-

Appropriate buffer solution for the enzyme assay

-

Spectrophotometer or plate reader

-

Reaction vessels (e.g., cuvettes, 96-well plates)

2. Step-by-Step Methodology:

-

Enzyme Activity Assay: Establish a reliable continuous or endpoint assay to measure the activity of the target enzyme. This typically involves monitoring the appearance of a product or disappearance of a substrate over time via spectrophotometry.

-

Determination of Km: Determine the Michaelis constant (Km) of the enzyme for its natural substrate in the absence of the inhibitor.

-

Time-Dependent Inactivation:

-

Pre-incubate the enzyme with various concentrations of this compound in the assay buffer at a constant temperature.

-

At specific time intervals, withdraw aliquots of the enzyme-inhibitor mixture.

-

Dilute the aliquots into the reaction mixture containing the substrate at a saturating concentration (e.g., 10 x Km) to initiate the reaction. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.

-

Measure the residual enzyme activity for each time point and inhibitor concentration.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.

-

The apparent first-order rate constant of inactivation (kobs) for each inhibitor concentration is the negative of the slope of these lines.

-

Plot the reciprocal of kobs versus the reciprocal of the inhibitor concentration (a Kitz-Wilson plot).

-

The maximal rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI) can be determined from the y- and x-intercepts of this plot, respectively.

-

Protocol 2: Spectrophotometric Assay for Alanine Racemase Inhibition

This coupled-enzyme assay allows for the continuous monitoring of alanine racemase activity.

1. Principle: Alanine racemase converts L-alanine to D-alanine. D-amino acid oxidase then oxidizes D-alanine, producing pyruvate, ammonia, and hydrogen peroxide. The hydrogen peroxide is used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be monitored spectrophotometrically.[9]

2. Materials and Reagents:

-

Purified alanine racemase

-

L-alanine (substrate)

-

3-Chloro-L-alanine hydrochloride

-

D-amino acid oxidase (DAAO)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

-

Assay buffer (e.g., 200 mM Tris-HCl, pH 8.0)

-

Spectrophotometer or plate reader

3. Step-by-Step Methodology:

-

Prepare Reagent Mix: Prepare a master mix containing the assay buffer, DAAO, HRP, and the chromogenic substrates.

-

Inhibitor Pre-incubation (for time-dependent studies): Pre-incubate alanine racemase with various concentrations of this compound for different durations.

-

Reaction Initiation:

-

To a cuvette or well, add the reagent mix.

-

Add the substrate (L-alanine).

-

For endpoint assays with pre-incubation, add the enzyme-inhibitor mixture to initiate the reaction. For continuous assays to determine competitive inhibition, add the enzyme and inhibitor simultaneously.

-

-

Measurement: Immediately place the reaction vessel in the spectrophotometer and monitor the increase in absorbance at the appropriate wavelength (e.g., 550 nm) over time.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the percentage of inhibition for each inhibitor concentration. For kinetic analysis, follow the procedures outlined in Protocol 1.

Downstream Effects and Impacted Signaling Pathways

The inhibition of key metabolic enzymes by this compound can have significant downstream consequences on cellular function and signaling.

Inhibition of Alanine Racemase and its Impact on Bacterial Viability

Alanine racemase is essential for the synthesis of D-alanine, a critical component of the peptidoglycan layer in bacterial cell walls. Inhibition of this enzyme disrupts cell wall synthesis, leading to cell lysis and bacterial death.[10] This makes alanine racemase an attractive target for the development of novel antibiotics.

Inhibition of Alanine Aminotransferase (ALT) and its Effects on Cancer Metabolism

Alanine aminotransferase plays a crucial role in cellular metabolism by linking amino acid and carbohydrate metabolism. Inhibition of ALT by compounds like 3-chloroalanine has been shown to impair the growth of malignant cells.[11][12] This is achieved by promoting mitochondrial metabolism and counteracting the Warburg effect, a hallmark of cancer cell metabolism.[11] The inhibition of ALT can lead to an initial energy deficit, activation of AMP-activated protein kinase (AMPK), and altered phosphorylation of key signaling proteins like p38 MAPK and ERK, ultimately leading to reduced cancer cell proliferation.[12]

Inhibition of Threonine Deaminase and Branched-Chain Amino Acid Transaminase: Disrupting Amino Acid Homeostasis

Threonine deaminase is a key regulatory enzyme in the biosynthetic pathway of isoleucine.[13] Its inhibition can lead to a deficiency in this essential amino acid, thereby halting protein synthesis and cell growth.

Branched-chain amino acid transaminases are central to the metabolism of leucine, isoleucine, and valine.[14][15] The inhibition of these enzymes disrupts the balance of these essential amino acids and their corresponding α-keto acids, which can have widespread effects on cellular signaling, including the mTOR pathway, and overall metabolic homeostasis.[14][16]

Conclusion: A Versatile Tool with Broad Applications

This compound stands out as a potent and specific tool for the study of PLP-dependent enzymes. Its mechanism-based inactivation provides a powerful method for probing the function of these enzymes in complex biological systems. The broad spectrum of its inhibitory activity, encompassing enzymes crucial for bacterial survival, cancer metabolism, and general amino acid homeostasis, underscores its potential as a lead compound in drug discovery. The technical guidance provided herein offers a comprehensive foundation for researchers and scientists to effectively utilize this compound in their investigations, paving the way for new discoveries in enzymology, metabolism, and therapeutic development.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of alanine aminotransferase in silico and in vivo promotes mitochondrial metabolism to impair malignant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]

- 8. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 11. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 14. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]